molecular formula C18H15BrN2O2 B2368455 4-bromo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide CAS No. 952962-05-9

4-bromo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2368455
CAS No.: 952962-05-9
M. Wt: 371.234
InChI Key: GPMLWLOUFMKNDF-UHFFFAOYSA-N
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Description

4-bromo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of hydroximinoyl halides with dipolarophiles under mild basic conditions (e.g., sodium bicarbonate) at ambient temperature . Another approach is the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions would depend on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-bromo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various biological targets, leading to its potential therapeutic effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific combination of the bromine, isoxazole, and benzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-bromo-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2/c1-12-2-4-13(5-3-12)17-10-16(21-23-17)11-20-18(22)14-6-8-15(19)9-7-14/h2-10H,11H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMLWLOUFMKNDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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